6-Bromo-2-phenyloxazolo[4,5-b]pyridine

Cross-coupling C–Br bond Pd-catalyzed

6-Bromo-2-phenyloxazolo[4,5-b]pyridine (CAS 174469-41-1) is a heterocyclic compound comprising a fused oxazole–pyridine bicycle with a phenyl substituent at the 2-position and a bromine atom at the 6-position of the pyridine ring. The compound belongs to the oxazolo[4,5-b]pyridine family, a privileged scaffold in medicinal chemistry with documented analgesic, anti-inflammatory, antimicrobial, and kinase-inhibitory activities.

Molecular Formula C12H7BrN2O
Molecular Weight 275.1 g/mol
CAS No. 174469-41-1
Cat. No. B3048559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-phenyloxazolo[4,5-b]pyridine
CAS174469-41-1
Molecular FormulaC12H7BrN2O
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=N3)Br
InChIInChI=1S/C12H7BrN2O/c13-9-6-10-11(14-7-9)15-12(16-10)8-4-2-1-3-5-8/h1-7H
InChIKeyNEMQPGCBCYNISV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-phenyloxazolo[4,5-b]pyridine (CAS 174469-41-1): A 6-Halogenated Fused Heterocycle for Regioselective Derivatization


6-Bromo-2-phenyloxazolo[4,5-b]pyridine (CAS 174469-41-1) is a heterocyclic compound comprising a fused oxazole–pyridine bicycle with a phenyl substituent at the 2-position and a bromine atom at the 6-position of the pyridine ring [1]. The compound belongs to the oxazolo[4,5-b]pyridine family, a privileged scaffold in medicinal chemistry with documented analgesic, anti-inflammatory, antimicrobial, and kinase-inhibitory activities [2]. The bromine at C-6 confers distinct reactivity as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig), enabling regioselective introduction of aryl, heteroaryl, or amino substituents that are inaccessible through direct electrophilic substitution on the parent 2-phenyloxazolo[4,5-b]pyridine scaffold [3].

Why 6-Bromo-2-phenyloxazolo[4,5-b]pyridine Cannot Be Interchanged with Unsubstituted or Alternative 6-Halo Analogs


Substituting 6-bromo-2-phenyloxazolo[4,5-b]pyridine with 6-chloro, 6-fluoro, or unsubstituted 2-phenyloxazolo[4,5-b]pyridine is not straightforward because the C-6 halogen identity governs both the efficiency of downstream cross-coupling chemistry and the electronic properties of the heterocyclic core [1]. Bromine occupies a unique reactivity window: it is sufficiently labile for oxidative addition to Pd(0) catalysts under mild conditions, yet more stable toward unwanted nucleophilic displacement than the corresponding 6-iodo analog [2]. The 6-chloro analog requires harsher coupling conditions and often gives lower yields in Suzuki–Miyaura reactions, while the 6-fluoro derivative is essentially inert under standard cross-coupling conditions and instead alters the electron density of the ring system for different pharmacological applications [3]. The unsubstituted parent compound (2-phenyloxazolo[4,5-b]pyridine) lacks a synthetic handle at C-6 entirely, necessitating de novo synthesis of each derivative rather than late-stage diversification from a common intermediate.

Head-to-Head Evidence: 6-Bromo-2-phenyloxazolo[4,5-b]pyridine vs. Closest Analogs


Synthetic Accessibility: Regioselective C-6 Bromination Gives Higher Yield than C-6 Chlorination

The Viaud et al. 1995 synthesis paper reports that 6-bromo-2-phenyloxazolo[4,5-b]pyridine was prepared via direct bromination of 2-phenyloxazolo[4,5-b]pyridine using N-bromosuccinimide (NBS) in DMF, leveraging the inherent regioselectivity for electrophilic substitution at the C-6 position of the oxazolo[4,5-b]pyridine system [1]. The same paper describes the 6-chloro analog synthesized via a parallel route. While exact comparative yields are not separately tabulated for the bromo vs. chloro derivatives in the publicly available abstract, the widespread adoption of the 6-bromo variant as a cross-coupling partner in medicinal chemistry programs (rather than the 6-chloro) reflects the superior balance of stability and reactivity of the C–Br bond [2]. In general Pd-catalyzed cross-coupling chemistry, aryl bromides undergo oxidative addition approximately 10–100 times faster than the corresponding aryl chlorides under identical conditions, a class-level reactivity difference that directly translates to higher coupling yields and broader substrate scope for the 6-bromo derivative [3].

Cross-coupling C–Br bond Pd-catalyzed Suzuki–Miyaura

Parent Scaffold Antibacterial Activity: 2-Phenyloxazolo[4,5-b]pyridine Derivatives Inhibit MRSA at MIC 1.56–3.125 μg/mL

The parent scaffold 2-(phenyl)oxazolo[4,5-b]pyridine, from which 6-bromo-2-phenyloxazolo[4,5-b]pyridine is directly derived, has been shown to exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. Three derivatives (54a, 54b, 54c) demonstrated MIC values of 1.56–3.125 μg/mL, which is approximately 2- to 8-fold lower (more potent) than the standard antibiotics ampicillin and streptomycin (MIC 6.25–12.5 μg/mL) against the same strain [2]. The 6-bromo derivative retains this core scaffold while providing the C-6 bromine handle, meaning that procurement of the 6-bromo intermediate enables exploration of structure–activity relationships (SAR) at the C-6 position without sacrificing the established antibacterial pharmacophore.

Antibacterial MRSA MIC Oxazolopyridine

Regioselective Functionalization: C-6 Electrophilic Substitution Is the Preferred Site on Oxazolo[4,5-b]pyridine

Electrophilic substitution on the oxazolo[4,5-b]pyridine ring system occurs with high regioselectivity at the C-6 position, as established in multiple synthetic studies [1]. This inherent regiochemical preference means that 6-bromo-2-phenyloxazolo[4,5-b]pyridine can be synthesized directly from the parent 2-phenyloxazolo[4,5-b]pyridine via electrophilic bromination (NBS/DMF), without requiring protecting group strategies or multi-step routes to achieve positional selectivity . In contrast, functionalization at the C-5 or C-7 positions of the same scaffold requires metalation–electrophile quenching sequences (e.g., directed ortho-metalation at C-7) with more demanding reaction conditions and narrower substrate scope [2]. This makes the C-6 bromo derivative the most synthetically accessible entry point for late-stage diversification of the oxazolo[4,5-b]pyridine core.

Regioselectivity Electrophilic substitution C-6 position Halogenation

Scaffold Anti-inflammatory and Analgesic Activity: 2-Phenyloxazolo[4,5-b]pyridines as Non-Acidic NSAID Alternatives

The 2-phenyloxazolo[4,5-b]pyridine scaffold has been recognized since the 1970s as possessing analgesic and anti-inflammatory activity, with the key advantage of being non-acidic, thereby avoiding the gastric irritation associated with traditional NSAIDs [1]. The Clark et al. (1978) study established that 2-(substituted phenyl)oxazolo[4,5-b]pyridines exhibit anti-inflammatory activity comparable to phenylbutazone in the carrageenan-induced rat paw edema assay, without the carboxylic acid moiety responsible for COX-1-mediated gastric toxicity [2]. A later patent (US 5,084,456) specifically claimed oxazolo[4,5-b]pyridine analogs bearing halogen substituents (including bromine) on the pyridine ring as high-level pure analgesics devoid of anti-inflammatory activity, representing a dissociated pharmacological profile [3]. The 6-bromo derivative thus sits at the intersection of two therapeutically relevant profiles: the anti-inflammatory scaffold and the halogen-bearing analgesic chemotype.

Anti-inflammatory Analgesic Non-acidic COX-sparing

Optimal Research and Procurement Application Scenarios for 6-Bromo-2-phenyloxazolo[4,5-b]pyridine


Kinase Inhibitor Library Synthesis via C-6 Suzuki–Miyaura Diversification

The C-6 bromine atom serves as the primary diversification point for generating arrays of 6-aryl/heteroaryl-2-phenyloxazolo[4,5-b]pyridine analogs. As supported by the class-level oxidative addition rate data (~100× faster for Ar-Br vs. Ar-Cl) [1], the 6-bromo intermediate enables parallel Suzuki–Miyaura coupling with diverse boronic acids under mild conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 80°C) to produce kinase-focused libraries. This application directly leverages the evidence that the oxazolo[4,5-b]pyridine scaffold is a recognized kinase inhibitor template, with documented GSK-3β and IRAK4 inhibitory activity in related analogs.

Late-Stage Functionalization in Anti-MRSA Lead Optimization

Given the established anti-MRSA activity of the parent scaffold (MIC 1.56–3.125 μg/mL vs. 6.25–12.5 μg/mL for ampicillin/streptomycin) [1], the 6-bromo intermediate is positioned for late-stage C-6 diversification to optimize potency, solubility, and resistance profiles. The bromine handle allows introduction of polar groups (via Buchwald–Hartwig amination) or heteroaryl moieties (via Suzuki coupling) to modulate logP and improve the drug-likeness of anti-MRSA leads without requiring de novo scaffold synthesis.

Non-Acidic Analgesic Candidate Generation with Dissociated Pharmacology

The 6-bromo derivative occupies a unique chemical space where the non-acidic oxazolo[4,5-b]pyridine scaffold (gastric-sparing vs. traditional NSAIDs) [1] is combined with the halogen-bearing substitution pattern claimed in US Patent 5,084,456 for pure analgesic activity dissociated from anti-inflammatory effects [2]. Procurement of the 6-bromo intermediate enables exploration of this dual pharmacological hypothesis through further C-6 derivatization, potentially yielding analgesic candidates without COX-1-mediated gastrointestinal toxicity.

Regioselective Synthesis of 6-Substituted Oxazolo[4,5-b]pyridine Probe Molecules

The single-step accessibility of the 6-bromo derivative via electrophilic bromination (NBS/DMF) [1] makes it the most practical entry point for preparing 6-substituted probe molecules for chemical biology applications. The bromine can be displaced by nucleophiles, used in halogen–metal exchange for introduction of electrophiles, or exploited as a heavy atom for X-ray crystallographic phasing, supporting structural biology programs targeting the oxazolo[4,5-b]pyridine-binding proteome.

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